4-Hydroxy-2,3-dimethoxybenzaldehyde chemical properties and structure
4-Hydroxy-2,3-dimethoxybenzaldehyde chemical properties and structure
An In-depth Technical Guide to 4-Hydroxy-2,3-dimethoxybenzaldehyde
This guide provides a comprehensive technical overview of 4-Hydroxy-2,3-dimethoxybenzaldehyde, a substituted phenolic aldehyde of significant interest in synthetic chemistry. It serves as a crucial intermediate and building block in the development of novel pharmaceutical compounds and other high-value chemical entities. This document delves into its core chemical properties, structural characteristics, synthetic pathways, and practical applications, tailored for an audience of researchers, scientists, and professionals in drug development.
Introduction and Core Identification
4-Hydroxy-2,3-dimethoxybenzaldehyde, also known as a derivative of vanillin, belongs to the class of dimethoxybenzaldehydes. Its structure, featuring a hydroxyl, an aldehyde, and two methoxy groups on a benzene ring, provides a versatile scaffold for a wide range of chemical modifications. The specific arrangement of these functional groups—particularly the ortho- and meta-positioned methoxy groups relative to the hydroxyl group—imparts unique reactivity and electronic properties that are valuable in targeted synthesis.
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IUPAC Name: 4-Hydroxy-2,3-dimethoxybenzaldehyde
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CAS Number: 69471-05-2[1]
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Synonyms: Benzaldehyde, 4-hydroxy-2,3-dimethoxy-[1]
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and application. It is a solid at room temperature with limited water solubility, a common trait for phenolic aldehydes of its class.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄ | [2][3] |
| Molecular Weight | 182.17 g/mol | [2][4] |
| Melting Point | 71 °C | [1] |
| Boiling Point | 325.5 ± 37.0 °C (Predicted) | [1] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.42 ± 0.23 (Predicted) | [1] |
| InChI Key | KCDXJAYRVLXPFO-UHFFFAOYSA-N | [2][3] |
| SMILES | COc1c(OC)c(O)cc(c1)C=O | N/A |
Spectroscopic Profile
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 4-Hydroxy-2,3-dimethoxybenzaldehyde. The following sections detail the expected spectral characteristics based on its functional groups and substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) will appear as a singlet far downfield (δ 9.5-10.5 ppm). The two aromatic protons will appear as doublets in the aromatic region (δ 6.5-8.0 ppm), with their coupling constant indicating their ortho relationship. The two methoxy groups (-OCH₃) will each produce a singlet, likely between δ 3.8 and 4.0 ppm. The phenolic hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with carbons attached to oxygen atoms (C-OH, C-OCH₃) resonating at the lower end of this range. The two methoxy carbons will produce sharp signals around δ 55-60 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is invaluable for identifying the key functional groups.
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O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
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C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aldehydic C-H stretch will show two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band corresponding to the aldehyde carbonyl group will be prominent in the range of 1670-1700 cm⁻¹.
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C=C Stretch (Aromatic): Medium to weak absorptions between 1450 and 1600 cm⁻¹ are characteristic of the aromatic ring.
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C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups and the phenolic C-O bond will be visible in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a distinct molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a hydrogen radical (M-1), a methyl radical from a methoxy group (M-15), and a formyl radical (M-29), which are characteristic fragmentation pathways for substituted benzaldehydes.
Synthesis and Reactivity
While multiple synthetic routes exist for substituted benzaldehydes, a common strategy involves the formylation of a corresponding phenol. The synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde can be approached through selective functionalization of a suitably substituted benzene ring.
Synthetic Strategy
A plausible synthetic route involves the ortho-formylation of 2,3-dimethoxyphenol. Reactions such as the Vilsmeier-Haack or Duff reaction are standard methods for introducing an aldehyde group ortho to a hydroxyl group. Subsequent selective demethylation or protection/deprotection strategies may be required depending on the starting material. An efficient synthesis of a related isotopically labelled intermediate has been developed, highlighting a multi-step process involving cyclisation, aromatisation, formylation, and selective demethylation.[5]
Caption: A conceptual synthetic pathway for 4-Hydroxy-2,3-dimethoxybenzaldehyde.
Chemical Reactivity
The reactivity of the molecule is governed by its three key functional groups:
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Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Wittig, Grignard). It is a key handle for building molecular complexity.
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Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo etherification or esterification. It also strongly activates the aromatic ring towards electrophilic substitution.
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Aromatic Ring: The ring is activated by the hydroxyl and methoxy groups, making it susceptible to further electrophilic aromatic substitution, although steric hindrance from the existing substituents will direct incoming electrophiles to the less hindered positions.
Applications in Research and Drug Development
4-Hydroxy-2,3-dimethoxybenzaldehyde is not just a laboratory curiosity; it is a valuable building block with diverse applications.
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Pharmaceutical Synthesis: It serves as a key starting material for synthesizing biologically active molecules and natural product analogs.[6] The specific arrangement of its functional groups allows for the construction of complex heterocyclic systems and other scaffolds relevant to drug discovery.
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Fragrance and Flavoring Agents: Like its well-known isomer vanillin, substituted hydroxy-methoxybenzaldehydes are used in the creation of unique scents and tastes for perfumes, cosmetics, and food products.[6]
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Materials Science: This compound can be incorporated into polymer chains to impart specific properties such as antioxidant capabilities, UV resistance, or thermal stability.[6]
Experimental Protocol: Representative Synthesis via Vilsmeier-Haack Formylation
This protocol describes a general, self-validating method for the ortho-formylation of a phenol, a key reaction type for synthesizing compounds like 4-Hydroxy-2,3-dimethoxybenzaldehyde. Note: This is an illustrative procedure and should be adapted and optimized based on the specific substrate and laboratory conditions.
Objective: To introduce an aldehyde group ortho to the hydroxyl group of a substituted phenol.
Materials:
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Substituted Phenol (e.g., 2,3-dimethoxyphenol)
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF) - Anhydrous
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Dichloromethane (DCM) - Anhydrous
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Saturated Sodium Acetate solution
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Hydrochloric Acid (1M)
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Step-by-Step Methodology:
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Reaction Setup (Inert Atmosphere):
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Causality: The Vilsmeier reagent is highly moisture-sensitive. An inert atmosphere (e.g., nitrogen or argon) prevents its premature decomposition.
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Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere. .
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Formation of the Vilsmeier Reagent:
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Causality: The reaction between POCl₃ and DMF is exothermic. Slow, controlled addition at low temperature is crucial to prevent side reactions and ensure safety.
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Add anhydrous DMF to the flask via syringe. Cool the flask to 0 °C using an ice bath.
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Add POCl₃ dropwise to the stirred DMF over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil. .
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Addition of Phenol:
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Causality: The phenol is the nucleophile that attacks the electrophilic Vilsmeier reagent. Dissolving it first ensures homogeneous reaction conditions.
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Dissolve the starting phenol (e.g., 2,3-dimethoxyphenol) in anhydrous DCM.
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Add the phenol solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40-50 °C) for 2-4 hours, monitoring by TLC. .
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Hydrolysis (Work-up):
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Causality: Hydrolysis is required to break down the intermediate iminium salt to the final aldehyde product. This step is also highly exothermic.
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Cool the reaction mixture back to 0 °C.
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Carefully and slowly add crushed ice to the flask, followed by a pre-heated saturated solution of sodium acetate. This will hydrolyze the intermediate and neutralize the strong acid.
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Stir vigorously at an elevated temperature (e.g., 60-80 °C) for 1-2 hours until TLC analysis shows complete conversion to the product. .
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Extraction and Purification:
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Causality: Standard liquid-liquid extraction separates the organic product from aqueous inorganic salts and byproducts.
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Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with DCM (3 x 50 mL).
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Combine the organic layers. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. .
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Final Purification and Characterization:
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Causality: Column chromatography is a standard method for purifying organic compounds based on polarity, yielding the pure product.
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Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Combine the pure fractions and remove the solvent to yield the final product. Confirm the structure and purity using NMR, IR, and MS as described in Section 3. .
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Caption: A typical experimental workflow for the synthesis of a hydroxybenzaldehyde.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Hydroxy-2,3-dimethoxybenzaldehyde and its precursors.
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Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[7][8]
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Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN 166), and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[7]
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Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[7] Keep away from strong oxidizing agents, strong bases, and strong acids.[9][10]
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][9]
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First Aid:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]
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Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7][8]
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8]
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References
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DC Fine Chemicals. Safety Data Sheet. [Link]
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White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
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ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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Cheméo. Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3). [Link]
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NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]
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PubChem. 4-Hydroxy-2,5-dimethoxybenzaldehyde. [Link]
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